The compound is classified under organic compounds and is specifically categorized as an amide due to the presence of a carbonyl group attached to a nitrogen atom. Its molecular formula is with a molecular weight of approximately 190.24 g/mol. The compound's CAS number is 160647-74-5, which facilitates its identification in chemical databases such as PubChem and Benchchem.
The synthesis of (3-Aminophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-aminobenzoyl chloride with pyrrolidine. The reaction conditions are crucial for optimizing yield and purity:
The molecular structure of (3-Aminophenyl)(pyrrolidin-1-yl)methanone features:
The compound's canonical SMILES representation is C1CCN(C1)C(=O)C2=CC=CC=C2N
, indicating the connectivity of atoms within the molecule. The InChI key for this compound is AAHCONIDGZPHOL-UHFFFAOYSA-N
, which can be used for database searches.
The chemical reactivity of (3-Aminophenyl)(pyrrolidin-1-yl)methanone is influenced by both the pyrrolidine and the aminophenyl moieties:
These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.
The mechanism of action for (3-Aminophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific biological targets:
This mechanism suggests potential therapeutic applications in drug development, particularly in areas requiring modulation of enzyme activity or receptor interactions.
Key physical and chemical properties include:
These properties are essential for understanding the compound's behavior in biological systems and its applicability in medicinal chemistry.
(3-Aminophenyl)(pyrrolidin-1-yl)methanone has several significant applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2